molecular formula C9H9ClF5N B15296319 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

Cat. No.: B15296319
M. Wt: 261.62 g/mol
InChI Key: JHBJAQQNLNXJTR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties. The presence of both difluoro and trifluoromethyl groups in its structure imparts distinct chemical and physical characteristics, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoromethylamine under controlled conditions to form the intermediate 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-trifluoromethyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. The combination of difluoro and trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9ClF5N

Molecular Weight

261.62 g/mol

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14;/h1-4H,5,15H2;1H

InChI Key

JHBJAQQNLNXJTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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